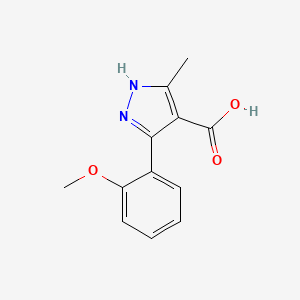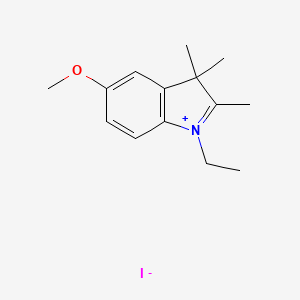
2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide is a chemical compound with the molecular formula C8H9Br2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
The synthesis of 2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide typically involves the bromination of 3-methylpyridine followed by acetylation. The reaction conditions often include the use of bromine and acetic acid as reagents. Industrial production methods may involve more efficient and scalable processes, but the fundamental chemistry remains the same .
Analyse Chemischer Reaktionen
2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.
Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved depend on the specific application and the biological context in which it is used .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide can be compared with other similar compounds such as:
- 2-Bromoacetylpyridine hydrobromide
- 3-Bromoacetylpyridine hydrobromide
- 2-Bromomethylpyridine hydrobromide
These compounds share similar chemical structures and reactivity but may differ in their specific applications and properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Eigenschaften
Molekularformel |
C8H9Br2NO |
|---|---|
Molekulargewicht |
294.97 g/mol |
IUPAC-Name |
2-bromo-1-(3-methylpyridin-2-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C8H8BrNO.BrH/c1-6-3-2-4-10-8(6)7(11)5-9;/h2-4H,5H2,1H3;1H |
InChI-Schlüssel |
MYZLWODKPRTYPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CC=C1)C(=O)CBr.Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(Iodomethyl)imidazo[1,2-a]pyridine](/img/structure/B8471146.png)



